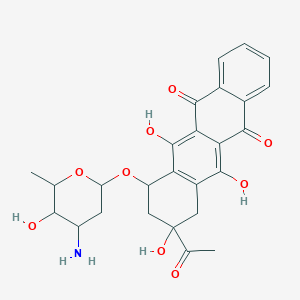

Chlorhydrate d'idarubicine

Vue d'ensemble

Description

Le Chlorhydrate d'Idarubicine est un agent antinéoplasique de la famille des anthracyclines semi-synthétiques, principalement utilisé dans le traitement de la leucémie aiguë myéloïde. Il est structurellement et pharmacologiquement apparenté à la daunorubicine, mais possède une meilleure solubilité dans les graisses et une meilleure absorption cellulaire en raison de l'absence d'un groupe méthoxy . Ce composé s'intercale dans l'ADN, empêchant le déroulement de l'hélice d'ADN et inhibant ainsi les processus de réplication et de transcription .

Applications De Recherche Scientifique

Idarubicin Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study DNA intercalation and the effects of structural modifications on activity.

Biology: Researchers use it to investigate cellular uptake mechanisms and the impact on cellular processes.

Medicine: It is extensively studied for its efficacy in treating various types of leukemia and other cancers.

Industry: The compound is used in the development of new drug delivery systems and formulations

Mécanisme D'action

Target of Action

Idarubicin hydrochloride primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Idarubicin hydrochloride exerts its antineoplastic effects through several mechanisms. It forms complexes with DNA by intercalation between base pairs, which involves inserting itself into the DNA structure . This intercalation disrupts the normal DNA structure and prevents DNA unwinding .

Furthermore, idarubicin hydrochloride inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This inhibition of topoisomerase II results in DNA strand breakage .

Biochemical Pathways

The primary biochemical pathway affected by idarubicin hydrochloride is the DNA replication and transcription process . By intercalating into DNA and inhibiting topoisomerase II, idarubicin hydrochloride disrupts the normal function of DNA, leading to the inhibition of DNA and RNA synthesis and fragmentation of DNA . This disruption of DNA and RNA synthesis ultimately leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Idarubicin hydrochloride is extensively distributed in the body, with a distribution volume of approximately 1500 L/m² . It is metabolized in the liver to idarubicinol, an active metabolite . The elimination of idarubicin hydrochloride is primarily through the biliary route, with 8 to 10% excreted as idarubicinol and 2 to 5% as unchanged drug in the urine . The elimination half-life of idarubicin hydrochloride is about 22 hours .

Result of Action

The result of idarubicin hydrochloride’s action is the inhibition of DNA and RNA synthesis , leading to DNA fragmentation and ultimately cell death . This is particularly effective against rapidly dividing cells, such as cancer cells, which is why idarubicin hydrochloride is used as an antineoplastic agent .

Action Environment

The action, efficacy, and stability of idarubicin hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, patient-specific factors such as liver and kidney function can impact the drug’s pharmacokinetics . Therefore, dosage adjustments may be necessary in patients with impaired hepatic or renal function .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Chlorhydrate d'Idarubicine implique plusieurs étapes, à partir de la daunorubicineLes conditions de réaction impliquent généralement l'utilisation d'un halogénure de tétrabutylammonium comme catalyseur pour faciliter la conversion des composés intermédiaires en produit final .

Méthodes de Production Industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour réduire l'utilisation de sels et minimiser les impuretés, garantissant un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le Chlorhydrate d'Idarubicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'idarubicinol, un métabolite actif.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, affectant ainsi son activité.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau de la partie sucre aminé.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénures et les acides.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent l'idarubicinol et divers dérivés substitués, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'intercalation de l'ADN et les effets des modifications structurelles sur l'activité.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes d'absorption cellulaire et l'impact sur les processus cellulaires.

Médecine : Il est largement étudié pour son efficacité dans le traitement de divers types de leucémie et d'autres cancers.

Industrie : Le composé est utilisé dans le développement de nouveaux systèmes d'administration et de formulations de médicaments

5. Mécanisme d'Action

Le this compound exerce ses effets en s'intercalant dans l'ADN, ce qui empêche le déroulement de l'hélice d'ADN. Cette action inhibe les processus de réplication et de transcription, conduisant à la mort cellulaire. Le composé inhibe également l'enzyme topoisomérase II, qui est essentielle à la réplication et à la réparation de l'ADN . De plus, il génère des radicaux libres qui causent des dommages supplémentaires à l'ADN .

Composés Similaires :

Daunorubicine : Structurellement similaire, mais moins lipophile en raison de la présence d'un groupe méthoxy.

Doxorubicine : Une autre anthracycline avec un spectre d'activité plus large contre les tumeurs solides.

Epirubicine : Similaire à la doxorubicine, mais avec une stéréochimie différente, conduisant à une pharmacocinétique différente.

Unicité : Le this compound est unique en raison de sa meilleure lipophilie, qui permet une meilleure absorption cellulaire et une puissance accrue. Sa capacité à s'intercaler dans l'ADN et à inhiber la topoisomérase II en fait un puissant agent antinéoplasique .

Comparaison Avec Des Composés Similaires

Daunorubicin: Structurally similar but less lipophilic due to the presence of a methoxy group.

Doxorubicin: Another anthracycline with a broader spectrum of activity against solid tumors.

Epirubicin: Similar to doxorubicin but with a different stereochemistry, leading to different pharmacokinetics.

Uniqueness: Idarubicin Hydrochloride is unique due to its enhanced lipophilicity, which allows for better cellular uptake and increased potency. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a powerful antineoplastic agent .

Propriétés

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDZDZNSLXDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860722 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57852-57-0 | |

| Record name | idarubicin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

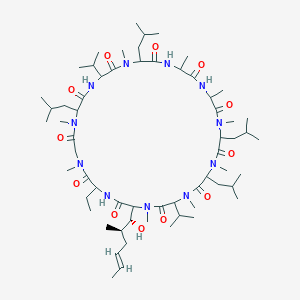

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

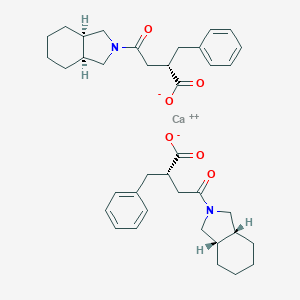

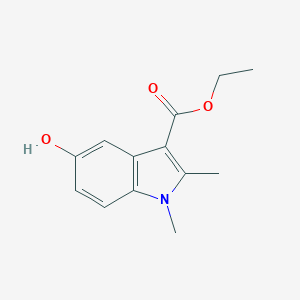

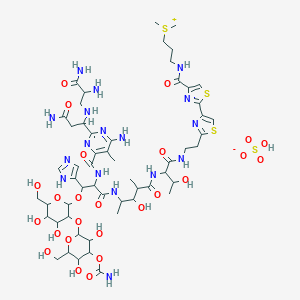

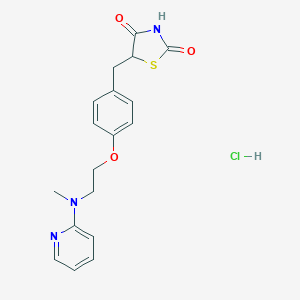

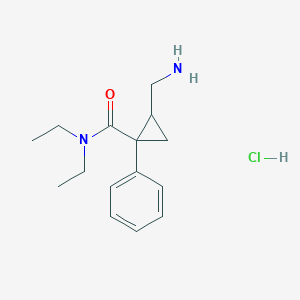

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.